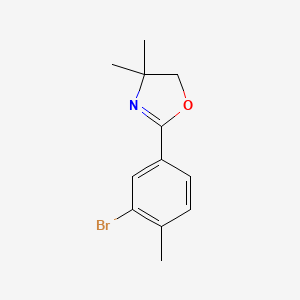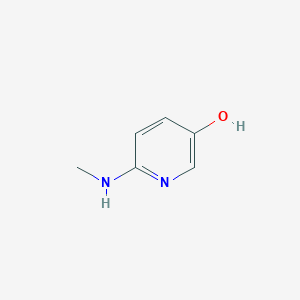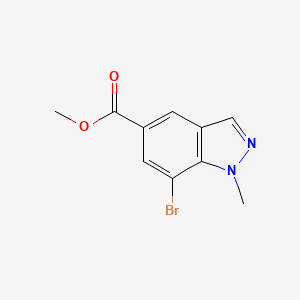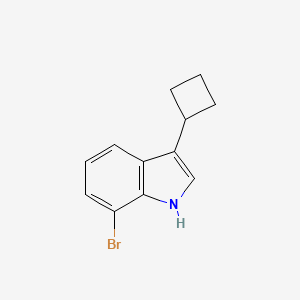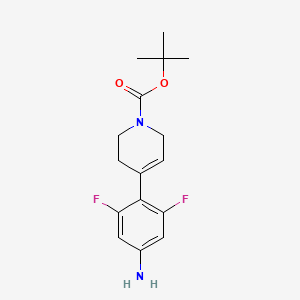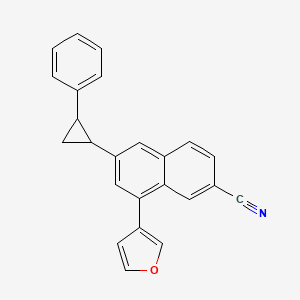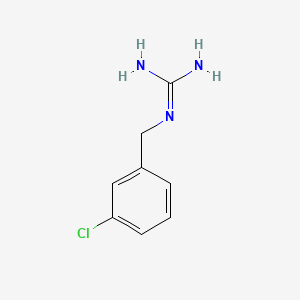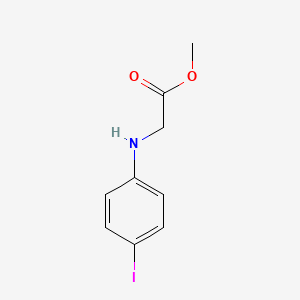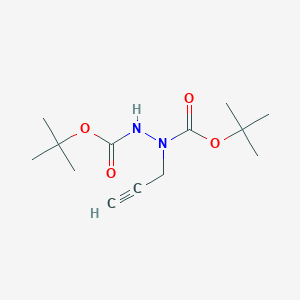
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of hydrazine and is characterized by the presence of two tert-butyl groups and a prop-2-yn-1-yl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazine-1,2-dicarboxylate with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazine compounds.
Scientific Research Applications
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(methyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(ethyl)hydrazine-1,2-dicarboxylate
Uniqueness
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or functional groups attached to the hydrazine moiety .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H22N2O4/c1-8-9-15(11(17)19-13(5,6)7)14-10(16)18-12(2,3)4/h1H,9H2,2-7H3,(H,14,16) |
InChI Key |
QDIPHKXFWWBZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)


